4-(4-benzylpiperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
4-(4-Benzylpiperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a triazolylpyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylpiperidine Intermediate: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine.
Synthesis of the Triazolylpyrimidine Core: The triazolylpyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as triazole and pyrimidine derivatives.
Coupling Reaction: The final step involves coupling the benzylpiperidine intermediate with the triazolylpyrimidine core using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes such as apoptosis and cell cycle regulation.
Chemical Biology: Researchers use the compound to investigate its interactions with biological macromolecules and its potential as a chemical probe.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site of tubulin, disrupting microtubule dynamics and inducing cell death.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyl)-1H-1,2,3-triazol-4-yl Derivatives: These compounds share structural similarities with 4-(4-benzylpiperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine and have been studied for their cytotoxic activity.
Piperazine-Integrated Triazole Conjugates: These compounds also exhibit similar biological activities and are used in medicinal chemistry research.
Uniqueness
This compound is unique due to its specific combination of structural features, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H20N6 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-6-(1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C18H20N6/c1-2-4-15(5-3-1)10-16-6-8-23(9-7-16)17-11-18(21-13-20-17)24-14-19-12-22-24/h1-5,11-14,16H,6-10H2 |
InChI Key |
XSKGJCVBXCEZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC(=C3)N4C=NC=N4 |
Origin of Product |
United States |
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